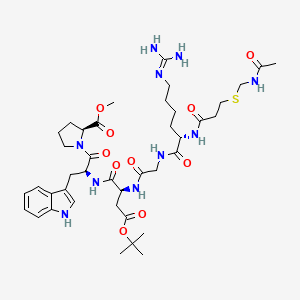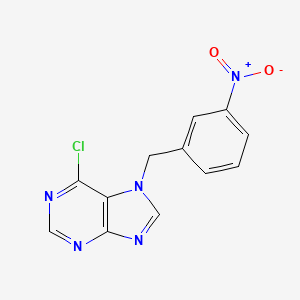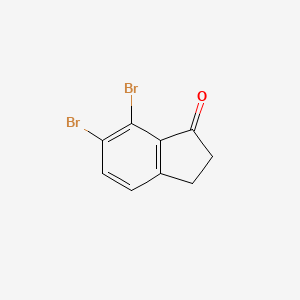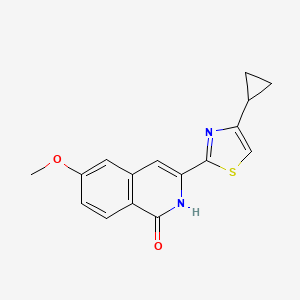
Ethyl 5-(isopentyloxy)-1-methyl-1H-indole-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 5-(isopentyloxy)-1-methyl-1H-indole-2-carboxylate is an organic compound belonging to the class of indole derivatives. Indole compounds are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science. This particular compound features an indole core substituted with an ethyl ester group at the 2-position, a methyl group at the 1-position, and an isopentyloxy group at the 5-position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(isopentyloxy)-1-methyl-1H-indole-2-carboxylate typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Isopentyloxy Group: The 5-position of the indole ring can be functionalized using a nucleophilic substitution reaction. This involves reacting the indole with an isopentyl halide in the presence of a base.
Esterification: The carboxylic acid group at the 2-position can be esterified using ethanol in the presence of an acid catalyst to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors for the Fischer indole synthesis and employing efficient purification techniques such as crystallization or chromatography to obtain the final product in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 5-(isopentyloxy)-1-methyl-1H-indole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to reduce the ester group to an alcohol.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, at the available positions on the ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using nitric acid and sulfuric acid; halogenation using halogens like bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated indole derivatives.
Applications De Recherche Scientifique
Ethyl 5-(isopentyloxy)-1-methyl-1H-indole-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing novel therapeutic agents.
Industry: Utilized in the development of agrochemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of Ethyl 5-(isopentyloxy)-1-methyl-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. The indole core can interact with various enzymes and receptors, modulating their activity. The ester and isopentyloxy groups may influence the compound’s solubility, bioavailability, and overall pharmacokinetic properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 5-methoxy-1-methyl-1H-indole-2-carboxylate: Similar structure but with a methoxy group instead of an isopentyloxy group.
Ethyl 5-chloro-1-methyl-1H-indole-2-carboxylate: Similar structure but with a chloro group instead of an isopentyloxy group.
Ethyl 5-bromo-1-methyl-1H-indole-2-carboxylate: Similar structure but with a bromo group instead of an isopentyloxy group.
Uniqueness
Ethyl 5-(isopentyloxy)-1-methyl-1H-indole-2-carboxylate is unique due to the presence of the isopentyloxy group, which can impart distinct physicochemical properties and biological activities compared to other similar compounds
Propriétés
Formule moléculaire |
C17H23NO3 |
|---|---|
Poids moléculaire |
289.4 g/mol |
Nom IUPAC |
ethyl 1-methyl-5-(3-methylbutoxy)indole-2-carboxylate |
InChI |
InChI=1S/C17H23NO3/c1-5-20-17(19)16-11-13-10-14(21-9-8-12(2)3)6-7-15(13)18(16)4/h6-7,10-12H,5,8-9H2,1-4H3 |
Clé InChI |
XHDDXBYQZMBTRF-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CC2=C(N1C)C=CC(=C2)OCCC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6,7-Dimethoxy-3-phenyl-1,4-dihydroindeno[1,2-c]pyrazole](/img/structure/B11837051.png)





![Methyl 4-Oxo-1-[3-(trifluoromethyl)phenyl]cyclohexanecarboxylate](/img/structure/B11837084.png)






